![molecular formula C7H8Cl2O B2607989 1,1-Dichlorospiro[3.3]heptan-2-one CAS No. 87611-63-0](/img/structure/B2607989.png)
1,1-Dichlorospiro[3.3]heptan-2-one
Vue d'ensemble
Description
1,1-Dichlorospiro[3.3]heptan-2-one is a chemical compound with the molecular formula C7H8Cl2O . It has a molecular weight of 179.05 .
Synthesis Analysis
A practical divergent synthetic approach is reported for the library of regio- and stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold . Formation of the spirocyclic scaffold was achieved starting from a common precursor - an O-silylated 2-(hydroxymethyl)cyclobutanone derivative .Molecular Structure Analysis
The InChI code for 1,1-Dichlorospiro[3.3]heptan-2-one is 1S/C7H8Cl2O/c8-7(9)5(10)4-6(7)2-1-3-6/h1-4H2 .Chemical Reactions Analysis
The construction of the second cyclobutane ring of the spirocyclic system was achieved through either subsequent dichloroketene addition or Meinwald oxirane rearrangement as the key synthetic steps, depending on the substitution patterns in the target compounds (1,6- or 1,5-, respectively) .Applications De Recherche Scientifique
Synthesis of Amino Acids
1,1-Dichlorospiro[3.3]heptan-2-one is utilized in the synthesis of novel amino acids, such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid. These amino acids are valuable in chemistry, biochemistry, and drug design due to their constrained structures, offering unique properties for various applications (Radchenko, Grygorenko & Komarov, 2010).
Building Blocks for Drug Discovery
The compound plays a role in the development of cyclobutane diamines, considered as promising building blocks in drug discovery. These compounds, including 6-amino-3-azaspiro[3.3]heptane, are synthesized for their potential in the development of new pharmaceuticals (Radchenko et al., 2010).
Novel Angular Spirocyclic Azetidines
1,1-Dichlorospiro[3.3]heptan-2-one is involved in synthesizing novel angular spirocyclic azetidines. These compounds are significant in drug discovery as they can be synthesized both as library components and on a preparative scale (Guerot et al., 2011).
Coordination of Transition Metal Centers
In coordination chemistry, derivatives of 1,1-Dichlorospiro[3.3]heptan-2-one, like 2,6-dithiaspiro[3.3]heptane, are used as molecular rigid rods in coordinating transition metal centers. These compounds exhibit nonplanar structures and are useful in creating complex molecular geometries (Petrukhina et al., 2005).
Synthesis of Substituted 1,5-Dioxaspiro[2.4]heptanes
The compound is used in the synthesis of substituted 1,5-dioxaspiro[2.4]heptanes. These structures are present in many biologically active natural compounds and serve as versatile intermediates in synthetic organic chemistry (Alonso, Meléndez & Yus, 2002).
Lipophilicity Reduction in Medicinal Chemistry
In medicinal chemistry, 1,1-Dichlorospiro[3.3]heptan-2-one derivatives, such as azaspiro[3.3]heptanes, are studied for their ability to reduce lipophilicity in drug molecules, which is crucial for improving drug solubility and pharmacokinetics (Degorce, Bodnarchuk & Scott, 2019).
Safety and Hazards
Propriétés
IUPAC Name |
3,3-dichlorospiro[3.3]heptan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2O/c8-7(9)5(10)4-6(7)2-1-3-6/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEGZTCKKDJSHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)C2(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

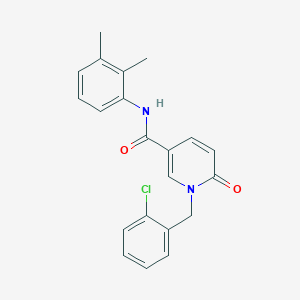

![N-(3-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2607911.png)

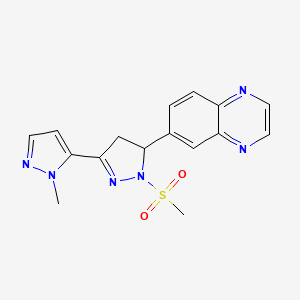
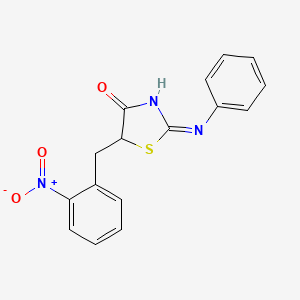
![Methyl 2-[(4-chloro-3-nitrophenyl)formamido]acetate](/img/structure/B2607916.png)
![7-hydroxy-3-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B2607917.png)
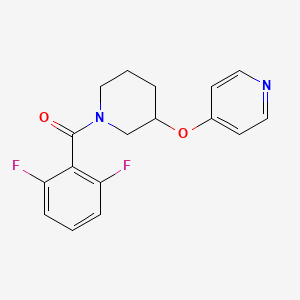

![N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
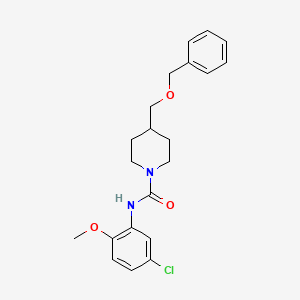
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2607924.png)
